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Compound of Interest

Compound Name:
DMT-dT Phosphoramidite-

13C10,15N2

Cat. No.: B12397773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂, a

critical reagent in modern molecular biology and drug development. We will delve into its

chemical properties, synthesis, and applications, with a focus on the technical details required

for its effective use in research and development settings.

Core Concepts: Understanding DMT-dT
Phosphoramidite-¹³C₁₀,¹⁵N₂
DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is a stable isotope-labeled nucleoside phosphoramidite

used as a building block in the chemical synthesis of deoxyribonucleic acid (DNA). The

molecule is a derivative of the natural nucleoside deoxythymidine, modified with protecting

groups to facilitate its use in automated solid-phase DNA synthesis. The key features of this

compound are:

DMT Group: A 5'-O-Dimethoxytrityl group protects the 5'-hydroxyl function of the deoxyribose

sugar. This acid-labile group is removed at the beginning of each coupling cycle in DNA

synthesis.

Phosphoramidite Group: A 3'-O-(N,N-diisopropyl) phosphoramidite group activated by a

weak acid enables the efficient formation of a phosphite triester linkage with the free 5'-
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hydroxyl of the growing oligonucleotide chain.

¹³C₁₀ and ¹⁵N₂ Isotopes: The thymine base is enriched with ten Carbon-13 (¹³C) and two

Nitrogen-15 (¹⁵N) stable isotopes. These heavy isotopes do not alter the chemical properties

of the DNA but provide a distinct mass signature, making them invaluable for analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

The incorporation of these stable isotopes allows for the site-specific labeling of synthetic DNA,

enabling detailed studies of DNA structure, dynamics, and interactions with other molecules,

such as proteins and potential drug candidates.

Data Presentation: Key Specifications
Quantitative data for DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is summarized in the table below for

easy reference and comparison.

Property Value

Chemical Formula C₄₀H₄₉N₄O₈P (with ¹³C₁₀, ¹⁵N₂ enrichment)

Molecular Weight Approximately 756.7 g/mol

CAS Number 98796-51-1 (unlabeled)

Appearance White to off-white powder

Purity Typically ≥98% (HPLC)

Solubility Soluble in acetonitrile

Storage Conditions -20°C, under inert atmosphere (e.g., Argon)

Experimental Protocols: Synthesis and Analysis
The primary application of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ is in the solid-phase synthesis

of isotopically labeled oligonucleotides. The following protocols outline the general steps for its

use in an automated DNA synthesizer and subsequent analysis.

Solid-Phase Oligonucleotide Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of DNA using the phosphoramidite method is a cyclical process involving four

main steps for each nucleotide addition.

Materials:

DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂

Unlabeled DNA phosphoramidites (A, C, G)

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached

Anhydrous acetonitrile

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-

Methylimidazole/THF)

Oxidizing solution (Iodine in THF/water/pyridine)

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

Protocol:

Preparation: Dissolve DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ and other phosphoramidites in

anhydrous acetonitrile to the recommended concentration for the DNA synthesizer. Install the

reagents on the synthesizer.

Synthesis Cycle: The automated synthesis proceeds as follows for each nucleotide addition:

Step 1: Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the

nucleotide bound to the solid support by washing with the deblocking solution. This

exposes the hydroxyl group for the next coupling reaction.

Step 2: Coupling: The DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂ (or another phosphoramidite)

is activated by the activator solution and delivered to the synthesis column. The activated
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phosphoramidite reacts with the free 5'-hydroxyl group of the growing DNA chain.

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping

solutions to prevent the formation of deletion mutants in subsequent cycles.

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable

phosphate triester linkage using the oxidizing solution.

Chain Elongation: The cycle is repeated until the desired DNA sequence is synthesized.

Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved

from the solid support, and the protecting groups on the phosphate backbone and the

nucleobases are removed by incubation with a cleavage and deprotection solution.

Purification: The crude oligonucleotide is purified using methods such as High-Performance

Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the

full-length, isotopically labeled DNA.

NMR Spectroscopy of ¹³C,¹⁵N-Labeled DNA
NMR spectroscopy is a powerful technique to study the structure and dynamics of labeled DNA

in solution. A common experiment is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence

(HSQC) experiment.

Protocol:

Sample Preparation: Dissolve the purified, labeled DNA in a suitable NMR buffer (e.g.,

phosphate buffer in 90% H₂O/10% D₂O).

NMR Data Acquisition:

Acquire a 1D ¹H spectrum to assess sample quality and determine the spectral width.

Set up a 2D ¹H-¹³C HSQC experiment. This experiment correlates the chemical shifts of

protons directly bonded to ¹³C atoms.

Optimize acquisition parameters, including spectral widths in both dimensions, number of

scans, and relaxation delays.
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Data Processing and Analysis:

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

The resulting spectrum will show cross-peaks for each ¹H-¹³C pair, allowing for resonance

assignment and the study of structural features and dynamic processes at the labeled

thymidine residue.

Isotope Dilution Mass Spectrometry for DNA
Quantification
Isotope dilution mass spectrometry is a highly accurate method for quantifying DNA.

Protocol:

Standard Preparation: Prepare a series of calibration standards containing a known amount

of unlabeled DNA and a fixed amount of the ¹³C₁₀,¹⁵N₂-labeled DNA as an internal standard.

Sample Preparation: To the unknown sample, add the same fixed amount of the internal

standard.

Enzymatic Digestion: Digest both the calibration standards and the unknown sample to

individual nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline

phosphatase).

LC-MS/MS Analysis:

Separate the nucleosides using liquid chromatography.

Detect and quantify the unlabeled and labeled thymidine using tandem mass spectrometry

in Multiple Reaction Monitoring (MRM) mode.

Quantification: Create a calibration curve by plotting the ratio of the peak areas of the

unlabeled to the labeled thymidine against the concentration of the unlabeled thymidine in

the standards. Use this curve to determine the concentration of DNA in the unknown sample.

Mandatory Visualizations
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The following diagrams illustrate the key concepts and workflows discussed in this guide.

Deoxythymidine Core

Protecting & Reactive Groups

Thymine
(¹³C₁₀, ¹⁵N₂ Labeled) Deoxyribose

N-glycosidic bond

3'-Phosphoramidite
(-P(N(iPr)₂)OCH₂CH₂CN)3'-ester linkage

5'-DMT
(Dimethoxytrityl)

5'-ester linkage

Click to download full resolution via product page

Figure 1. Chemical Structure of DMT-dT Phosphoramidite-¹³C₁₀,¹⁵N₂.
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Figure 2. Solid-Phase DNA Synthesis Workflow.
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To cite this document: BenchChem. [An In-depth Technical Guide to DMT-dT
Phosphoramidite-¹³C₁₀,¹⁵N₂]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397773#what-is-dmt-dt-phosphoramidite-13c10-
15n2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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